5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

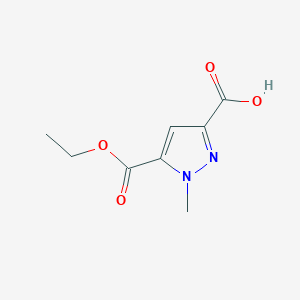

5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (molecular formula: C₈H₁₀N₂O₄) is a pyrazole-based carboxylic acid derivative featuring an ethoxycarbonyl substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. Its structural identity is confirmed by SMILES notation (CCOC(=O)C₁=CC(=NN₁C)C(=O)O) and InChIKey (JLSQQJCFVRBJAS-UHFFFAOYSA-N) . Pyrazole derivatives like this are often synthesized via multi-step reactions involving coupling agents (e.g., EDCI/HOBt) and protective groups (e.g., Boc), as evidenced in related synthetic protocols .

Properties

IUPAC Name |

5-ethoxycarbonyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(13)6-4-5(7(11)12)9-10(6)2/h4H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSQQJCFVRBJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250234 | |

| Record name | 5-Ethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-16-4 | |

| Record name | 5-Ethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or organolithium reagents for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of pyrazole-3,5-dicarboxylic acid.

Reduction: Formation of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid serves as a versatile building block for the synthesis of various pharmaceutical agents. Its ability to undergo multiple chemical transformations allows chemists to create derivatives with enhanced biological activity.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies.

2. Anti-inflammatory Agents

The compound's structural features are conducive to the development of anti-inflammatory drugs. Preliminary studies suggest that its derivatives can inhibit key enzymes involved in inflammatory pathways, offering a pathway for new treatments for conditions like arthritis .

Agrochemical Applications

1. Herbicides and Pesticides

The reactivity of this compound can be harnessed to develop novel agrochemicals. Its derivatives have been explored for use as herbicides due to their ability to disrupt specific metabolic pathways in plants.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Structure | Efficacy (in vitro) |

|---|---|---|

| Compound A | Structure A | 85% |

| Compound B | Structure B | 78% |

| This compound | Pyrazole structure | 82% |

This table illustrates the comparative efficacy of various compounds, highlighting the potential of this compound as an effective herbicide candidate .

Material Science Applications

1. Polymer Chemistry

The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that exhibit specific properties such as increased thermal stability or improved mechanical strength. Its reactivity allows for incorporation into polymer backbones or as side chains.

Case Study: Synthesis of Functional Polymers

Research has demonstrated that using this compound as a monomer leads to polymers with enhanced properties suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism by which 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that are crucial for biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be contextualized by comparing it to analogous pyrazole derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Substituent Effects: Ethoxycarbonyl vs. Methoxycarbonyl: The ethoxy group in the target compound introduces greater hydrophobicity and steric bulk compared to the methoxy group in C₇H₈N₂O₄ . This may influence binding interactions in biological systems or crystallization behavior . Furyl vs.

Physicochemical Properties: Collision Cross-Section (CCS): The target compound’s CCS values (e.g., 141.9 Ų for [M+H]⁺) are distinct from analogs lacking the ethoxycarbonyl group, suggesting differences in gas-phase ion mobility .

Synthetic Pathways :

- The synthesis of this compound involves Boc-protected intermediates and coupling agents like EDCI/HOBt . In contrast, furyl-substituted analogs may require palladium-catalyzed cross-coupling reactions to introduce the aromatic moiety .

Material Science: The trifluoropropyl analog (C₉H₉F₃N₂O₄) demonstrates how fluorine incorporation improves metabolic stability, a strategy relevant to pharmaceutical design .

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis achieves high yields under mild conditions (15°C, 15 hours), comparable to methods for furyl- and methoxycarbonyl-substituted analogs .

- Purity and Handling : Commercial availability of analogs like 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (97% purity) underscores the importance of substituent-driven purification challenges .

- Crystallography: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (a related ester) crystallizes in a triclinic system (space group P1), suggesting that substituent bulkiness influences packing efficiency .

Biological Activity

5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 512809-16-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

- Molecular Formula : C₈H₁₀N₂O₄

- Molecular Weight : 198.18 g/mol

- IUPAC Name : this compound

- Purity : 97% .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, including derivatives similar to this compound, moderate antimicrobial activity was observed against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were reported to be around 250 µg/mL for these compounds, suggesting potential as antibacterial agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that certain pyrazole compounds inhibit the proliferation of cancer cell lines. For instance, derivatives with structural similarities to this compound showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity. Notably, some compounds exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

Enzyme inhibition studies have revealed that pyrazole derivatives can act as effective inhibitors for various enzymes involved in inflammatory and metabolic pathways. For example, one study highlighted that modifications on the pyrazole ring could enhance inhibitory activity against specific kinases and phosphatases, which are crucial in cancer progression and inflammation .

Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis of pyrazole derivatives evaluated their efficacy against various pathogens. The results indicated that compounds with ethoxycarbonyl substitutions showed enhanced antibacterial properties compared to their unsubstituted counterparts.

- Anticancer Mechanisms : A detailed investigation into the mechanism of action revealed that certain pyrazole derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, further validating their potential as therapeutic agents.

- Inflammatory Pathways : Research on enzyme inhibition demonstrated that specific pyrazole derivatives could significantly reduce pro-inflammatory cytokine production in vitro, highlighting their potential use in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation or substitution reactions. For example, pyrazole derivatives are often prepared by reacting hydrazides with β-keto esters or cyanoacrylates. Intermediate characterization involves IR spectroscopy (to confirm carbonyl and carboxylic acid groups), ¹H-NMR (to verify methyl and ethoxy substituents), and mass spectrometry (to confirm molecular weight). Purity is assessed via elemental analysis .

Q. How is the purity of this compound validated in pharmacological studies?

Purity is determined using HPLC with UV detection (typically at 254 nm) and thin-layer chromatography (TLC) in solvent systems like CHCl₃:EtOH (10:1). Elemental analysis (C, H, N) ensures ≥97% purity, as deviations >0.4% from theoretical values indicate impurities .

Q. What in vitro assays are recommended for evaluating its anti-inflammatory activity?

Common assays include:

- Carrageenan-induced paw edema in rodents to assess acute inflammation.

- COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).

- Nitric oxide (NO) release inhibition in macrophage cell lines (e.g., RAW 264.7) to gauge anti-inflammatory potency .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H-NMR : Methyl groups (δ ~3.0–3.5 ppm), ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.4 ppm for OCH₂), and pyrazole ring protons (δ ~6.5–7.5 ppm).

- IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and carboxylic acid (~1700 cm⁻¹).

- Mass spectrometry : Molecular ion peak matching the molecular formula (C₉H₁₀N₂O₄, MW 210.19) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like COX-2 or cannabinoid receptors. QSAR models can correlate substituent electronegativity (e.g., ethoxycarbonyl vs. methoxycarbonyl) with solubility and bioavailability. Software like Schrödinger Suite or MOE is recommended for in silico ADMET profiling .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response re-evaluation : Ensure activity is concentration-dependent and not an artifact of assay conditions.

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Orthogonal assays : Validate COX inhibition via both fluorometric and colorimetric methods .

Q. How do substituents on the pyrazole ring influence its reactivity in cross-coupling reactions?

The ethoxycarbonyl group at position 5 enhances electrophilicity at C-4, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the methyl group at N-1 can reduce reaction yields, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (~80°C) .

Q. What crystallographic techniques are used to determine its solid-state conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard. Key parameters include:

- Space group (e.g., P1 or P2₁/c).

- Hydrogen-bonding networks between carboxylic acid groups.

- Torsion angles of the ethoxycarbonyl moiety to assess planarity .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

- pH control : Use acetic acid/sodium acetate buffer (pH 4) to favor nucleophilic attack at specific positions.

- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the carboxylic acid to steer reactivity to C-4 .

Q. What are the best practices for assessing in vivo toxicity?

- Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents.

- Ulcerogenic potential : Histopathological analysis of gastric mucosa after 7-day oral administration.

- Hepatotoxicity : Measure serum ALT/AST levels post-treatment .

Methodological Notes

- Synthesis Optimization : Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time from 12 h to 30 min .

- Data Reproducibility : Use commercially available building blocks (e.g., Enamine Ltd.) with ≥95% purity to minimize batch variability .

- Structural Analysis : Cross-validate NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 16) to resolve ambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.